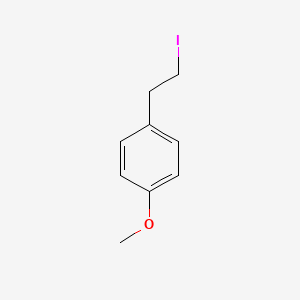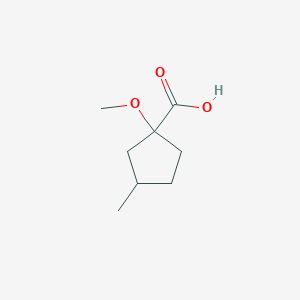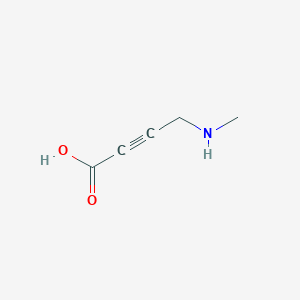![molecular formula C9H19NO B15127766 rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans CAS No. 23501-94-2](/img/structure/B15127766.png)
rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans is a chiral compound with significant interest in various scientific fields It is a secondary alcohol with a cyclohexane ring substituted with a dimethylamino group and a hydroxymethyl group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form (1R,2R)-2-(dimethylamino)cyclohexanol.
Hydroxymethylation: The resulting (1R,2R)-2-(dimethylamino)cyclohexanol is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, its hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(dimethylamino)cyclohexanol: A precursor in the synthesis of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans.
(1R,2R)-2-(dimethylamino)cyclohexanone: An oxidized derivative.
(1R,2R)-2-(dimethylamino)cyclohexyl chloride: A halogenated derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trans configuration and combination of dimethylamino and hydroxymethyl groups make it a valuable compound for various applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
23501-94-2 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
[2-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-10(2)9-6-4-3-5-8(9)7-11/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
YHARJABDPGDVSR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one](/img/structure/B15127735.png)


![rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans](/img/structure/B15127778.png)
![2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine](/img/structure/B15127784.png)

![2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B15127799.png)
![5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)
